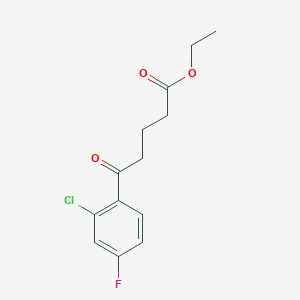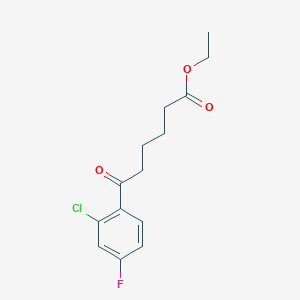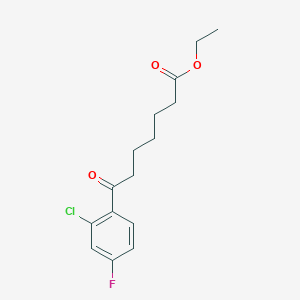![molecular formula C15H18O5 B1326090 Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate CAS No. 951889-34-2](/img/structure/B1326090.png)
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C15H18O5 . It contains a total of 39 bonds, including 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 2 aromatic ethers .
Molecular Structure Analysis
The molecular structure of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate includes 2 six-membered rings and 1 ten-membered ring. It also contains 1 aliphatic ester, 1 aromatic ketone, and 2 aromatic ethers . The molecule has a total of 38 atoms, including 18 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate has a molecular weight of 278.3 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Biomedicine: Conductive Polymers
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate: is structurally related to compounds used in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which have applications in biomedicine . These polymers are known for their conductivity, biocompatibility , and transparency , making them suitable for biosensors, drug delivery systems, and other medical devices.
Medicine: Psychotherapy Adjunct
In the field of psychotherapy, derivatives of 3,4-methylenedioxy-based compounds, similar to Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate , are being explored as potential alternatives to MDMA for the treatment of conditions like PTSD . These compounds can offer different mechanisms of action that may be beneficial for patients who do not respond well to traditional treatments.
Industry: Material Properties Enhancement
This compound’s derivatives are used in the chemical industry to enhance the properties of materials. For instance, it can be involved in the production of polymers that require specific characteristics like improved molecular weight or conductivity .
Biotechnology: Polymer Research
In biotechnological applications, the compound’s derivatives are significant in the development of new polymers with desired properties. These polymers can be used in various biotechnological processes and products .
Environmental Science: Pollution Control
Compounds like Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate may be used in environmental science research to develop materials that can help in pollution control. This includes the creation of absorbent materials that can capture pollutants from water or air .
Materials Science: Advanced Composites
In materials science, the compound is relevant for creating advanced composites with enhanced physical and chemical stability. These composites can be used in high-performance applications where durability and stability are crucial .
Analytical Chemistry: Chemical Analysis
Derivatives of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate are used in analytical chemistry for the synthesis of reagents and standards that aid in the chemical analysis of various substances .
Electronics: Conductive Materials
The compound’s structural relation to PEDOT makes it important in the electronics industry for the development of conductive materials used in devices like solar cells, OLEDs, and other electronic components .
Propriétés
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-2-18-15(17)5-3-4-12(16)11-6-7-13-14(10-11)20-9-8-19-13/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWHWFFPVDHJNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

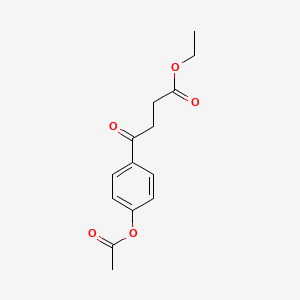
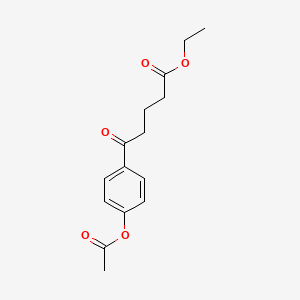
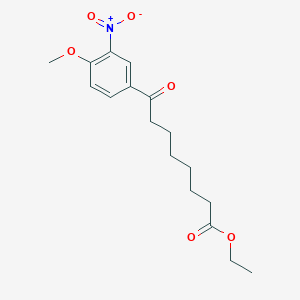
![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)
![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)
![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
